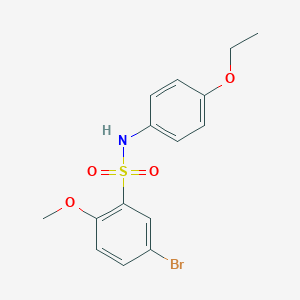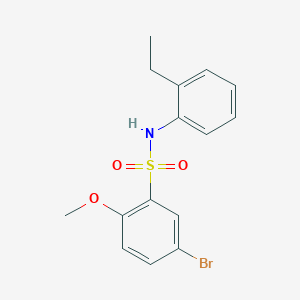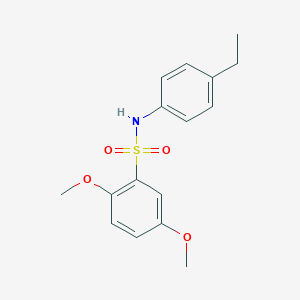![molecular formula C12H14N4O B229201 3-Oxo-3-[4-(2-pyridinyl)-1-piperazinyl]propanenitrile](/img/structure/B229201.png)
3-Oxo-3-[4-(2-pyridinyl)-1-piperazinyl]propanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Oxo-3-[4-(2-pyridinyl)-1-piperazinyl]propanenitrile is a chemical compound that belongs to the class of nitriles. It is also known as TCS-1102 and has been the subject of scientific research due to its potential applications in medicine and pharmacology.
作用機序
The mechanism of action of 3-Oxo-3-[4-(2-pyridinyl)-1-piperazinyl]propanenitrile involves the inhibition of the production of pro-inflammatory cytokines and chemokines. It also inhibits the activation of the NF-κB pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
Studies have shown that 3-Oxo-3-[4-(2-pyridinyl)-1-piperazinyl]propanenitrile has a variety of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It also inhibits the activation of the NF-κB pathway, which is involved in the regulation of inflammation.
実験室実験の利点と制限
The advantages of using 3-Oxo-3-[4-(2-pyridinyl)-1-piperazinyl]propanenitrile in lab experiments include its anti-inflammatory and analgesic properties, which make it a promising candidate for the treatment of pain and inflammation-related disorders. However, the limitations include its potential toxicity and the need for further research to determine its safety and efficacy.
将来の方向性
There are several future directions for research on 3-Oxo-3-[4-(2-pyridinyl)-1-piperazinyl]propanenitrile. These include:
1. Further studies on its anti-inflammatory and analgesic properties to determine its potential as a treatment for pain and inflammation-related disorders.
2. Investigation of its potential as a treatment for other diseases, such as cancer and autoimmune disorders.
3. Development of new synthesis methods to improve the yield and purity of the compound.
4. Studies on its pharmacokinetics and toxicity to determine its safety and efficacy in humans.
5. Investigation of its mechanism of action to better understand its effects on inflammation and pain.
In conclusion, 3-Oxo-3-[4-(2-pyridinyl)-1-piperazinyl]propanenitrile has potential applications in medicine and pharmacology due to its anti-inflammatory and analgesic properties. Further research is needed to determine its safety and efficacy, as well as its potential as a treatment for other diseases.
合成法
The synthesis of 3-Oxo-3-[4-(2-pyridinyl)-1-piperazinyl]propanenitrile involves the reaction of 4-(2-pyridinyl)piperazine with acrylonitrile in the presence of a catalyst. The resulting product is then subjected to oxidation to obtain the final compound.
科学的研究の応用
Research has shown that 3-Oxo-3-[4-(2-pyridinyl)-1-piperazinyl]propanenitrile has potential applications in medicine and pharmacology. It has been found to have anti-inflammatory and analgesic properties, which make it a promising candidate for the treatment of pain and inflammation-related disorders.
特性
分子式 |
C12H14N4O |
|---|---|
分子量 |
230.27 g/mol |
IUPAC名 |
3-oxo-3-(4-pyridin-2-ylpiperazin-1-yl)propanenitrile |
InChI |
InChI=1S/C12H14N4O/c13-5-4-12(17)16-9-7-15(8-10-16)11-3-1-2-6-14-11/h1-3,6H,4,7-10H2 |
InChIキー |
OQUKHFBVIILKOR-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)CC#N |
正規SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



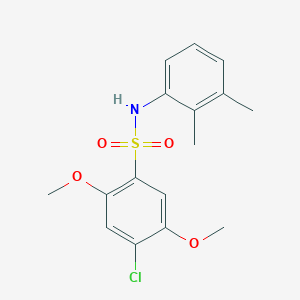
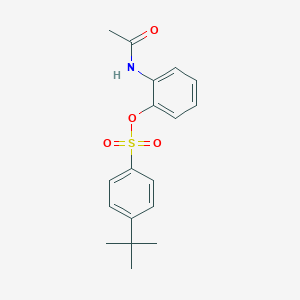
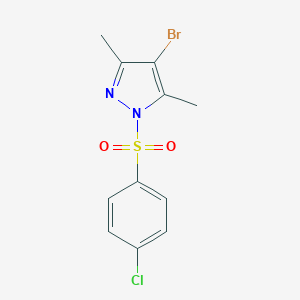
![2,6-Dimethyl-1-[(2,3,4-trimethylphenyl)sulfonyl]piperidine](/img/structure/B229134.png)
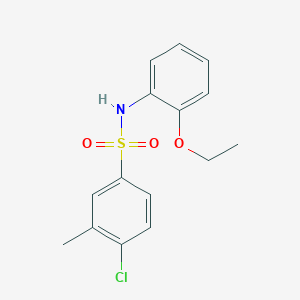
![2,4-dimethyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B229141.png)

